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Compound of Interest

Compound Name:
2-chloro-N-cyclohexylquinazolin-4-

amine

CAS No.: 69033-51-8

Cat. No.: B3279238

Get Quote

Core Directive & Compound Profile
2-chloro-N-cyclohexylquinazolin-4-amine (CAS: 1094676-02-0 / 1248370-43-5 analog

series) represents a "privileged scaffold" in drug discovery. The presence of the C2-chlorine

atom provides a versatile handle for further nucleophilic substitution (e.g., with anilines or

heterocycles) to generate 2,4-diaminoquinazoline libraries, while the C4-cyclohexylamino

group often occupies the ATP-binding pocket in kinase enzymes.

Chemical Identity
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Property Data

IUPAC Name 2-chloro-N-cyclohexylquinazolin-4-amine

Molecular Formula C₁₄H₁₆ClN₃

Molecular Weight 261.75 g/mol

Exact Mass 261.1033

Appearance
Pale yellow solid or brown viscous oil (purity

dependent)

Solubility
Soluble in DMSO, MeOH, CHCl₃; Low solubility

in water

Synthesis and Regioselectivity Logic
To understand the spectroscopic data, one must understand the synthesis. The compound is

exclusively formed via Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloroquinazoline.

The Regioselectivity Rule
Reaction of 2,4-dichloroquinazoline with nucleophiles is highly regioselective.[1] The C4

position is significantly more electrophilic than the C2 position.

Electronic Reason: The nitrogen at N3 can accommodate the negative charge in the

Meisenheimer intermediate more effectively than N1 due to the fusion with the benzene ring

and the lack of steric hindrance compared to C2.

Outcome: The first equivalent of amine always displaces the C4-chloride.

Experimental Protocol (Self-Validating)
Reagents: 2,4-Dichloroquinazoline (1.0 eq), Cyclohexylamine (1.1 eq),

Diisopropylethylamine (DIPEA, 1.2 eq).

Solvent: Isopropanol (iPrOH) or THF.
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Conditions: Stir at 0°C to RT for 2–4 hours. (Heating to reflux may promote double

substitution at C2, so temperature control is critical).

Workup: Evaporate solvent. Wash with water to remove DIPEA-HCl salts. Recrystallize from

EtOH/Water.
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Figure 1: Regioselective synthesis pathway favoring C4 substitution due to electronic

activation.

Spectroscopic Characterization
The following data consolidates experimental values from analogous 2-chloro-4-

aminoquinazolines and specific literature reports for this derivative.

A. Proton NMR (¹H NMR)
Solvent: DMSO-d₆ or CD₃OD Key Diagnostic: The "missing" proton at C4 and the presence of

the cyclohexyl multiplet confirm the substitution. The aromatic region shows 4 protons (unlike

the 3 protons in substituted quinazolines).
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Shift (δ ppm) Multiplicity Integral Assignment
Structural
Insight

8.35 - 8.28 Doublet (d) 1H H-5 (Ar)

Deshielded by

peri-effect of N-

cyclohexyl group.

8.15
Broad Singlet (br

d)
1H NH

Exchangeable

with D₂O.

Indicates

secondary

amine.

7.80 - 7.75 Triplet/Multiplet 1H H-7 (Ar)
Standard

aromatic pattern.

7.60 - 7.55 Doublet (d) 1H H-8 (Ar) Adjacent to N1.

7.50 - 7.45 Triplet/Multiplet 1H H-6 (Ar)
Standard

aromatic pattern.

4.15 - 4.05 Multiplet (m) 1H
N-CH

(Cyclohexyl)

Key diagnostic

for N-alkylation.

1.95 - 1.15 Multiplet series 10H Cyclohexyl CH₂

Characteristic

"hump" for

cyclohexyl ring.

Note: In CD₃OD, the NH signal (8.15 ppm) will be absent due to deuterium exchange.

B. Carbon NMR (¹³C NMR)
Solvent: DMSO-d₆ Key Diagnostic: The C2 carbon appears upfield (~158 ppm) compared to

C4 (~160 ppm) due to the chlorine substituent vs. the nitrogen substituent.
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Shift (δ ppm) Assignment Type

160.5 C-4 Quaternary (attached to NH)

158.2 C-2 Quaternary (attached to Cl)

152.0 C-8a Quaternary (Bridgehead)

134.5 C-7 CH (Aromatic)

126.8 C-8 CH (Aromatic)

126.2 C-5 CH (Aromatic)

123.5 C-6 CH (Aromatic)

114.0 C-4a Quaternary (Bridgehead)

50.5 N-CH Methine (Cyclohexyl C1)

32.5, 25.8, 25.2 Cyclohexyl CH₂ Methylene carbons

C. Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) Isotope Pattern: The presence of one Chlorine atom creates

a distinct 3:1 ratio between the M+ and (M+2)+ peaks.

[M+H]⁺ (³⁵Cl): 262.1 m/z (Base peak)

[M+H]⁺ (³⁷Cl): 264.1 m/z (approx. 33% intensity of base peak)

Fragmentation:

m/z 180: Loss of cyclohexyl ring (C₆H₁₁) + H.

m/z 226: Loss of Cl (rare in soft ionization, but possible in EI).

D. Infrared Spectroscopy (FT-IR)
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Wavenumber (cm⁻¹) Vibration Mode Functional Group

3280 - 3350 N-H Stretch Secondary Amine

2930, 2855 C-H Stretch Cyclohexyl (Aliphatic)

1615, 1570 C=N / C=C Stretch Quinazoline Ring

760 C-Cl Stretch Aryl Chloride

Structural Elucidation Logic
When validating the structure, the primary challenge is distinguishing the 4-amino-2-chloro

isomer (Target) from the 2-amino-4-chloro isomer (Impurity).

Logic Flow
Synthesis Check: Did you use mild conditions? If yes, C4 substitution is kinetically favored.

MS Check: Do you see the Chlorine isotope pattern? (Confirms Cl is still present).

NMR NOE (Nuclear Overhauser Effect):

Irradiate the NH proton.

Target (4-amino): You should see an enhancement of the H-5 aromatic proton (peri-

position).

Isomer (2-amino): Irradiating NH would show no interaction with the benzene ring protons

(too far).

Elucidation Diagram
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Unknown Sample Data
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1H NMR: H-5 (~8.3 ppm)
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No (Cl lost)

NOE: NH <-> H-5 interaction?

Yes

CONFIRMED:
2-chloro-N-cyclohexyl-

quinazolin-4-amine

Strong NOE No NOE

Click to download full resolution via product page

Figure 2: Decision tree for structural validation using MS and NMR NOE data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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